2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a phenyl ring substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethanone Moiety: The ethanone group is introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with Difluoromethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethanone
- 2-(4-Benzylpiperidin-1-yl)-1-[4-(methoxy)phenyl]ethanone
- 2-(4-Benzylpiperidin-1-yl)-1-[4-(fluoromethoxy)phenyl]ethanone
Uniqueness
2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c22-21(23)26-19-8-6-18(7-9-19)20(25)15-24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,21H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBCXEWTLHUDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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